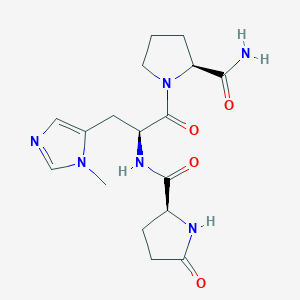

![molecular formula C27H23BrN2O2 B10819877 1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one CAS No. 717104-43-3](/img/structure/B10819877.png)

1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AXT-914 is a synthetic organic compound developed by Novartis. It functions as a calcium-sensing receptor modulator, specifically a negative allosteric modulator. This compound is structurally related to ATF936 but exhibits better solubility properties in microemulsion formulations. AXT-914 promotes a rapid and transient release of parathyroid hormone and has been investigated as a potential therapeutic for bone-forming osteoporosis .

Preparation Methods

The synthesis of AXT-914 involves several steps, starting with the preparation of the quinazolin-2-one core. The synthetic route includes the following steps:

Formation of the Quinazolin-2-one Core: The quinazolin-2-one core is synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions: The core structure undergoes substitution reactions to introduce the 4-bromophenyl and 4-propan-2-ylphenyl groups.

Introduction of the Prop-2-ynoxy Group:

Industrial production methods for AXT-914 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

AXT-914 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynoxy group.

Reduction: Reduction reactions can occur at the quinazolin-2-one core.

Substitution: Substitution reactions are common, especially involving the bromophenyl and propan-2-ylphenyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a model compound for studying calcium-sensing receptor modulators.

Biology: AXT-914 is used to investigate the role of calcium-sensing receptors in cellular signaling pathways.

Medicine: The compound has been explored as a therapeutic agent for conditions like osteoporosis and postsurgical hypoparathyroidism. .

Mechanism of Action

AXT-914 exerts its effects by modulating the calcium-sensing receptor, a G-protein-coupled receptor involved in maintaining extracellular calcium homeostasis. As a negative allosteric modulator, AXT-914 binds to a specific site on the receptor, causing a conformational change that reduces the receptor’s sensitivity to calcium ions. This leads to the release of parathyroid hormone, which in turn regulates calcium levels in the body .

Comparison with Similar Compounds

AXT-914 is structurally related to other calcium-sensing receptor modulators, such as ATF936, NPSP-795, and Ronacaleret. Compared to these compounds, AXT-914 exhibits better solubility properties and a more favorable pharmacokinetic profile. It is retained in the trachea for a longer duration, making it a potential candidate for topical therapies .

Similar Compounds

ATF936: Another calcium-sensing receptor modulator with similar structural properties.

NPSP-795: A compound with a similar mechanism of action but different pharmacokinetic properties.

Ronacaleret: Another modulator with comparable effects but different solubility and retention characteristics.

properties

CAS RN |

717104-43-3 |

|---|---|

Molecular Formula |

C27H23BrN2O2 |

Molecular Weight |

487.4 g/mol |

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one |

InChI |

InChI=1S/C27H23BrN2O2/c1-4-15-32-23-13-14-25-24(16-23)26(21-9-7-20(8-10-21)18(2)3)29-27(31)30(25)17-19-5-11-22(28)12-6-19/h1,5-14,16,18H,15,17H2,2-3H3 |

InChI Key |

KIZITKARUSPCHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)CC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

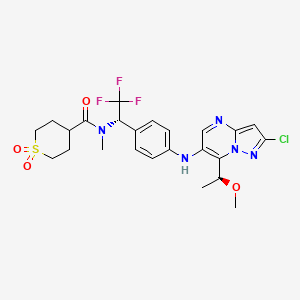

![(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride](/img/structure/B10819798.png)

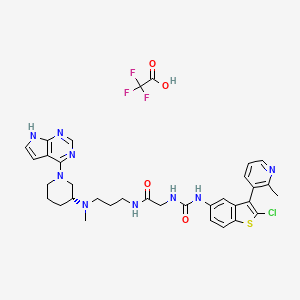

![[(3R,4S,8S,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819811.png)

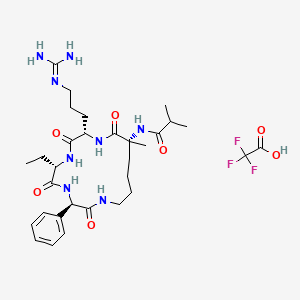

![(1R,6R,8S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819822.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10819825.png)

![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819845.png)

![13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide](/img/structure/B10819851.png)

![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)

![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B10819865.png)

![N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10819875.png)